Hdac-IN-51
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hdac-IN-51 is a compound that functions as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression . Inhibitors of histone deacetylases have garnered significant interest due to their potential therapeutic applications, particularly in oncology and neurodegenerative diseases .
準備方法
The synthesis of Hdac-IN-51 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of a tetrahydroisoquinoline moiety, which is modified through various chemical reactions to achieve the desired structure . Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
化学反応の分析
Hdac-IN-51 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
科学的研究の応用
Hdac-IN-51 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of histone deacetylase inhibition and to develop new inhibitors with improved efficacy and selectivity . In biology, this compound is used to investigate the role of histone deacetylases in gene expression and chromatin remodeling . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers and neurodegenerative diseases . Additionally, this compound has applications in industry, particularly in the development of new drugs and diagnostic tools .
作用機序
Hdac-IN-51 exerts its effects by binding to the zinc-containing catalytic domain of histone deacetylases, thereby inhibiting their enzymatic activity . This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and increased gene transcription . The molecular targets of this compound include various histone deacetylase isoforms, and its effects are mediated through pathways involved in cell cycle regulation, apoptosis, and differentiation .
類似化合物との比較
Hdac-IN-51 is unique among histone deacetylase inhibitors due to its specific structure and binding properties. Similar compounds include other histone deacetylase inhibitors such as vorinostat, belinostat, and panobinostat . These compounds share a common mechanism of action but differ in their chemical structures, selectivity for different histone deacetylase isoforms, and clinical applications . This compound stands out due to its potent inhibitory activity and potential for use in a broader range of therapeutic applications .
特性
分子式 |
C27H24N4O2 |
---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
N-(2-aminophenyl)-5-(2,3-diphenylpropanoylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c28-23-13-7-8-14-24(23)31-27(33)25-16-15-21(18-29-25)30-26(32)22(20-11-5-2-6-12-20)17-19-9-3-1-4-10-19/h1-16,18,22H,17,28H2,(H,30,32)(H,31,33) |
InChIキー |
FUOLFAHJLGZFME-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)NC3=CN=C(C=C3)C(=O)NC4=CC=CC=C4N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。